(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a furan ring and an amide linkage. This compound is classified under aliphatic heterocycles and aromatic heterocycles, indicating its dual nature as both an aliphatic and aromatic compound. Its chemical formula is , with a molecular weight of approximately 229.28 g/mol. The compound's IUPAC name reflects its structural complexity and functional groups, which include a furan moiety and a benzofuran derivative.
The synthesis of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide can be achieved through several methods:
The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, often with a catalyst to enhance the reaction rate. For example, using triethylamine as a base can neutralize any acids formed during the reaction, promoting higher yields.
The molecular structure of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide features:
The compound's structural data can be represented in various formats:
CC(=O)N(Cc1cc2c(c1)cccc2O)C=C(C=C)C
(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with biological targets. This compound may modulate enzyme activity or receptor binding through:
The physical properties of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide include:
Key chemical properties include:
Thermodynamic data such as melting point and boiling point are essential for practical applications but are not readily available in the current literature.
(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide has several potential applications:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.: